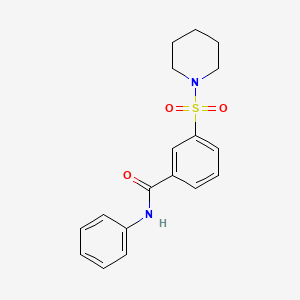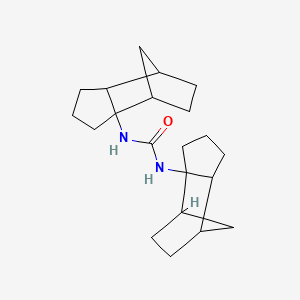
Urea, N,N'-bis(perhydro-4,7-methanoindan-3a-yl)-
Overview
Description
Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)- is a specialized compound known for its unique structure and properties. This compound belongs to the class of N,N’-disubstituted ureas, which are characterized by the presence of two substituents on the nitrogen atoms of the urea moiety. The perhydro-4,7-methanoindan-3a-yl groups attached to the nitrogen atoms provide the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-disubstituted ureas, including Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)-, typically involves the reaction of isocyanates with amines. One common method is the reaction of 3-bromoadamantan-1-yl isocyanate with α,ω-alkanediamines, fluorinated anilines, or trans-4-[(4-aminocyclohexyl)oxy]benzoic acid . This reaction can be carried out in the presence of a catalytic amount of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield the desired bis-urea compound.
Industrial Production Methods
Industrial production of N,N’-disubstituted ureas often involves scalable and environmentally friendly methods. One such method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This approach is not only efficient but also minimizes the environmental impact, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the urea moiety.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, leading to a variety of substituted urea derivatives.
Scientific Research Applications
Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In industrial applications, the compound is used in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)- involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of human soluble epoxide hydrolase (hsEH), the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to diols . This inhibition can lead to therapeutic effects in the treatment of cardiovascular and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
N,N’-Disubstituted ureas with adamantyl substituents: These compounds exhibit a broad spectrum of biological activities, including antiviral and neuroprotective effects.
Uniqueness
Urea, N,N’-bis(perhydro-4,7-methanoindan-3a-yl)- is unique due to its specific perhydro-4,7-methanoindan-3a-yl substituents, which confer distinct chemical stability and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,3-bis(2-tricyclo[5.2.1.02,6]decanyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-19(22-20-9-1-3-17(20)13-5-7-15(20)11-13)23-21-10-2-4-18(21)14-6-8-16(21)12-14/h13-18H,1-12H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJVESFZXJORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2(C1)NC(=O)NC45CCCC4C6CCC5C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225510 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300544-08-5 | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300544-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′-Bis(octahydro-4,7-methano-3aH-inden-3a-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


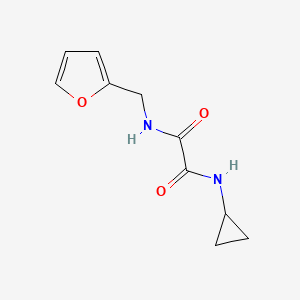
![N-(2-furylmethyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5917620.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5917633.png)
![1-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5917636.png)
![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![7-hydroxy-8-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5917653.png)
![1-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B5917659.png)
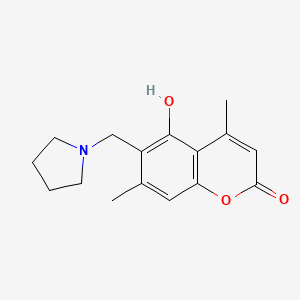
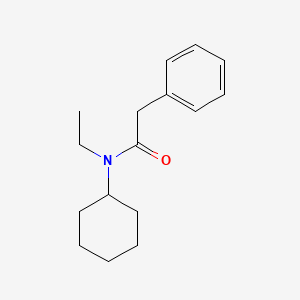
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5917705.png)
![(5Z)-5-{[3-(4-ISOPROPOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-METHOXYETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5917715.png)
